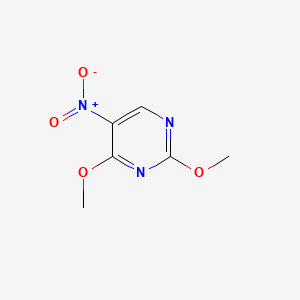

2,4-Dimethoxy-5-nitropyrimidine

Descripción general

Descripción

2,4-Dimethoxy-5-nitropyrimidine is a chemical compound with the CAS Number: 30561-07-0 . It has a molecular weight of 185.14 and its IUPAC name is 2,4-dimethoxy-5-nitropyrimidine . The compound is typically a light-yellow to brown powder or crystals .

Molecular Structure Analysis

The InChI code for 2,4-Dimethoxy-5-nitropyrimidine is 1S/C6H7N3O4/c1-12-5-4 (9 (10)11)3-7-6 (8-5)13-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4-Dimethoxy-5-nitropyrimidine is a light-yellow to brown powder or crystals . It has a molecular weight of 185.14 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Hydrogen Bonding in Nitroaniline Analogs

2,4-Dimethoxy-5-nitropyrimidine has been studied for its hydrogen bonding properties, particularly in forming hydrogen-bonded sheets. This is evident in the research by Glidewell et al. (2003), where molecules of 2-amino-4,6-dimethoxy-5-nitropyrimidine are linked by hydrogen bonds to form sheets built from alternating rings. Such studies highlight the molecule's potential in understanding hydrogen bonding mechanisms in nitroaniline analogs (Glidewell, Low, Melguizo, & Quesada, 2003).

Synthesis of Pyrrolopyrimidines

The molecule is used in the synthesis of pyrrolo[3,2-d]pyrimidines, as described by Cupps, Wise, and Townsend (1982). Their method involves brominating 2,4-dimethoxy-6-methyl-5-nitropyrimidine and converting it into pyrrolopyrimidines. This demonstrates the molecule's role as an intermediate in synthesizing complex organic compounds (Cupps, Wise, & Townsend, 1982).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitropyrimidines often interact with various biological targets due to their structural similarity to natural nucleobases .

Mode of Action

Nitropyrimidines, in general, can undergo various chemical reactions, including nitration, which can lead to the formation of different derivatives . These derivatives can interact with biological targets in different ways, potentially leading to various biological effects.

Biochemical Pathways

Nitropyrimidines and their derivatives can potentially interfere with nucleic acid synthesis and other biochemical pathways due to their structural similarity to natural nucleobases .

Result of Action

Nitropyrimidines and their derivatives can potentially cause various cellular effects due to their potential interactions with nucleic acids and other cellular components .

Propiedades

IUPAC Name |

2,4-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFZTUFUNIIZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-5-nitropyrimidine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)

![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)

![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

![N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2711626.png)

![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)

![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)